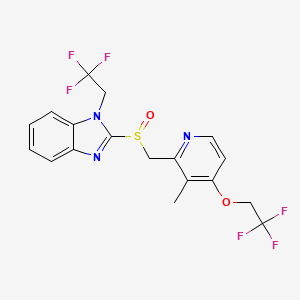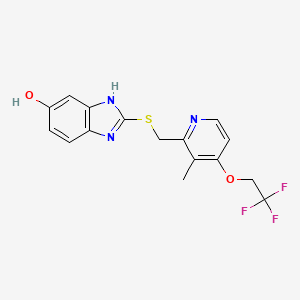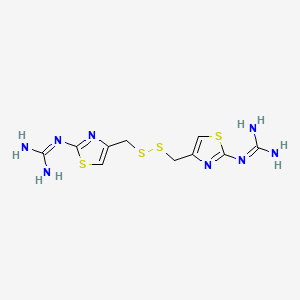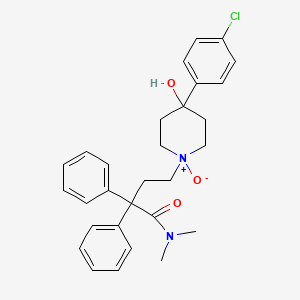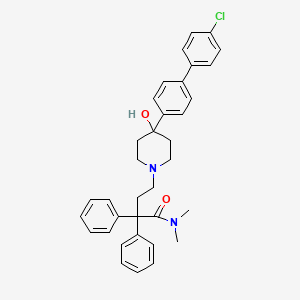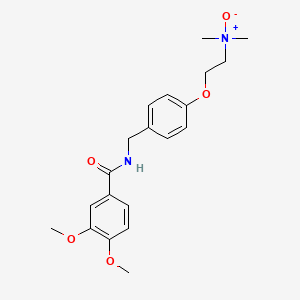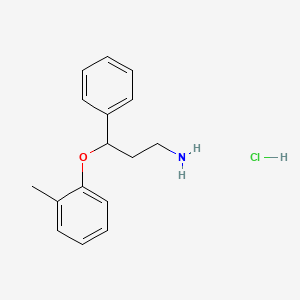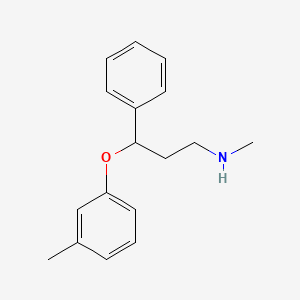
Quinoxaline, 6-isothiocyanato-
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics in the market .
Synthesis Analysis
Quinoxaline can be traditionally synthesized by the condensation of 1,2-diaminobenzene (ortho-phenylenediamine) with a dicarbonyl compound (like glyoxal, 1,2-diketones, etc.) under acidic or basic conditions . More recently, greener and more efficient methods have been developed, including microwave-assisted synthesis, which offers the advantages of reduced reaction time and increased yields .Molecular Structure Analysis
Quinoxaline is an organic compound, with the molecular formula C8H6N2, that comprises a benzene ring fused with a pyrazine ring . This fusion creates a bicyclic structure which is often referred to as a bicyclic aromatic compound .Chemical Reactions Analysis
Quinoxaline displays properties typical of aromatic compounds. It exhibits stability and undergoes reactions typical of aromatic heterocycles . These properties make it a valuable building block in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
The appearance of quinoxaline at room temperature is typically a colorless to pale-yellow solid . It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .Applications De Recherche Scientifique
Biomedical and Therapeutic Applications
Quinoxalines, including 6-isothiocyanato derivatives, are notable for their diverse biological activities and pharmacological effects. They have been studied extensively for their antifungal, antibacterial, antiviral, and antimicrobial properties. These compounds are crucial in drugs treating cancerous cells, AIDS, plant viruses, schizophrenia, and infectious diseases, especially in the context of current global health challenges like the SARS-COVID 19 pandemic (Khatoon & Abdulmalek, 2021). Quinoxaline derivatives also show promising effects in inhibiting the viability of A431 human epidermoid carcinoma cells, particularly important in cancer research (Bandyopadhyay et al., 2013).
Agricultural and Pesticidal Activities
Quinoxaline derivatives have shown significant herbicidal, fungicidal, and insecticidal activities, making them valuable in the development of new pesticides and pharmaceuticals. Some compounds like 3f and 3g have been identified as potent herbicides and fungicides, offering new avenues for crop protection and pest management (Liu et al., 2020).
Corrosion Inhibition
In the industrial sector, quinoxaline and its derivatives are used as effective corrosion inhibitors for metals and alloys. Their structure, comprising two nitrogen atoms and aromatic rings, affords effective coverage over metallic surfaces, thus preventing corrosion. This application is significant in industries where metal longevity and integrity are crucial (Chauhan et al., 2020).
DNA Interactions and Anticancer Activities
The study of 2,3-bifunctionalized quinoxalines has revealed their interaction with DNA, offering insights into their potential as anticancer agents. Their ability to bind with DNA and induce biological effects, particularly with modifications like the addition of a nitro group, signifies their role in cancer treatment and research (Waring et al., 2002).
Molecular Targets in Therapeutic Medicine
Quinoxalines have been identified as important scaffolds in medicinal chemistry due to their wide array of pharmacological activities. They have shown potential in treating a range of diseases, including cancer, malaria, HIV, and others. The pharmacokinetic properties of quinoxaline-based drugs make them versatile in administration forms like oral capsules or intramuscular solutions (Ajani, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .
Propriétés
IUPAC Name |
6-isothiocyanatoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORXSWKNPSHQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main research focus regarding 6-isothiocyanatoquinoxaline-2,3-dione based on the provided research paper?
A1: The provided research paper [] focuses on the synthesis of 6-isothiocyanatoquinoxaline-2,3-dione alongside other imidazo(4,5-g)quinoxaline derivatives as potential anthelmintic agents. The study aims to explore new chemical structures with potential activity against parasitic worms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



